Cyclopropylmethyl-(2-isobutoxyphenyl)-amine Cyclopropylmethyl-(2-isobutoxyphenyl)-amine
Brand Name: Vulcanchem
CAS No.: 1179192-11-0
VCID: VC3005887
InChI: InChI=1S/C14H21NO/c1-11(2)10-16-14-6-4-3-5-13(14)15-9-12-7-8-12/h3-6,11-12,15H,7-10H2,1-2H3
SMILES: CC(C)COC1=CC=CC=C1NCC2CC2
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol

Cyclopropylmethyl-(2-isobutoxyphenyl)-amine

CAS No.: 1179192-11-0

Cat. No.: VC3005887

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropylmethyl-(2-isobutoxyphenyl)-amine - 1179192-11-0

Specification

CAS No. 1179192-11-0
Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
IUPAC Name N-(cyclopropylmethyl)-2-(2-methylpropoxy)aniline
Standard InChI InChI=1S/C14H21NO/c1-11(2)10-16-14-6-4-3-5-13(14)15-9-12-7-8-12/h3-6,11-12,15H,7-10H2,1-2H3
Standard InChI Key TYMZBVCBWCHPOB-UHFFFAOYSA-N
SMILES CC(C)COC1=CC=CC=C1NCC2CC2
Canonical SMILES CC(C)COC1=CC=CC=C1NCC2CC2

Introduction

Chemical Properties and Structure

Cyclopropylmethyl-(2-isobutoxyphenyl)-amine possesses a well-defined structure characterized by several key functional groups. Its molecular formula is C14H21NO with a molecular weight of 219.32 g/mol. The compound features an aniline core with two key substitutions: an isobutoxy group at the 2-position of the phenyl ring and a cyclopropylmethyl group attached to the nitrogen atom .

Structural Characteristics

The structural elements of this compound include:

  • A benzene ring with an amino group and an isobutoxy substituent

  • A cyclopropyl ring connected to the amino nitrogen via a methylene bridge

  • The isobutoxy group (2-methylpropoxy) at the ortho position to the amino group

Physical and Chemical Data

PropertyValueSource
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
CAS Number1179192-11-0
IUPAC NameN-(cyclopropylmethyl)-2-(2-methylpropoxy)aniline
SMILES NotationCC(C)COC1=CC=CC=C1NCC2CC2
InChIInChI=1S/C14H21NO/c1-11(2)10-16-14-6-4-3-5-13(14)15-9-12-7-8-12/h3-6,11-12,15H,7-10H2,1-2H3
InChIKeyTYMZBVCBWCHPOB-UHFFFAOYSA-N
PubChem CID54800112

Analytical Characterization

The structural confirmation of Cyclopropylmethyl-(2-isobutoxyphenyl)-amine would typically involve several advanced analytical techniques that are standard in organic chemistry research.

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion peak at m/z 219 corresponding to the molecular weight

  • Fragmentation patterns characteristic of cyclopropyl rings and isobutoxy groups

  • Potential loss of the cyclopropylmethyl group or isobutoxy fragments

Infrared Spectroscopy

Key IR absorption bands would include:

  • N-H stretching (if secondary amine)

  • C-H stretching of cyclopropyl and isobutyl groups

  • C-O-C stretching of the ether linkage

  • Aromatic C=C stretching

Research Findings

Current research on Cyclopropylmethyl-(2-isobutoxyphenyl)-amine specifically is limited, but studies on related compounds provide valuable insights into potential properties and applications.

Structure-Activity Relationships

Research on related compounds containing cyclopropylmethyl groups attached to nitrogenous bases has shown that:

  • The cyclopropylmethyl moiety can significantly alter the binding properties of the compounds to various receptors

  • The presence of additional functional groups, such as the isobutoxy in this case, can further modulate biological activity

  • The spatial arrangement provided by the cyclopropyl ring creates unique three-dimensional structures that may influence molecular recognition processes

Comparative Studies

When compared with other similar compounds, cyclopropylmethyl-containing structures have demonstrated:

  • Enhanced stability in certain biological environments

  • Altered lipophilicity and membrane permeability

  • Modified pharmacokinetic properties

  • Distinct receptor binding profiles

Comparison with Similar Compounds

To better understand the potential properties and applications of Cyclopropylmethyl-(2-isobutoxyphenyl)-amine, it is useful to compare it with structurally related compounds.

CompoundStructural DifferencePotential Functional Implications
(2-isobutoxyphenyl)-amineLacks cyclopropylmethyl groupDifferent N-H reactivity; potential hydrogen bonding capability
Cyclopropylmethyl-(phenyl)-amineLacks isobutoxy groupDifferent lipophilicity; altered electronic properties of the aromatic ring
N-(cyclopropylmethyl)-2-methoxyphenylamineContains methoxy instead of isobutoxySmaller steric bulk; potentially different biological binding properties
Aminated cyclopropylmethylphosphonatesContains phosphonate groupDemonstrated anti-cancer activity in some studies

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